N-{[4-(1-aminoethyl)phenyl]methyl}-2-(1H-indol-1-yl)acetamide hydrochloride
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Overview
Description
N-{[4-(1-aminoethyl)phenyl]methyl}-2-(1H-indol-1-yl)acetamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes an indole ring, an aminoethyl group, and a phenylmethyl linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(1-aminoethyl)phenyl]methyl}-2-(1H-indol-1-yl)acetamide hydrochloride typically involves multiple steps, starting with the preparation of the indole derivative. The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The aminoethyl group is introduced through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride. The final step involves the coupling of the indole derivative with the aminoethyl-substituted benzyl chloride under basic conditions to form the target compound, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(1-aminoethyl)phenyl]methyl}-2-(1H-indol-1-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, where nucleophiles such as halides or alkoxides replace the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{[4-(1-aminoethyl)phenyl]methyl}-2-(1H-indol-1-yl)acetamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(1-aminoethyl)phenyl]methyl}-2-(1H-indol-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. For example, it could inhibit or activate signaling pathways involved in cell growth, apoptosis, or metabolism, leading to therapeutic effects.
Comparison with Similar Compounds
N-{[4-(1-aminoethyl)phenyl]methyl}-2-(1H-indol-1-yl)acetamide hydrochloride can be compared with other compounds that have similar structural features, such as:
- N-{[4-(1-aminoethyl)phenyl]methyl}-2-(1H-indol-1-yl)acetamide
- N-{[4-(1-aminoethyl)phenyl]methyl}-2-(1H-indol-1-yl)acetamide sulfate
- N-{[4-(1-aminoethyl)phenyl]methyl}-2-(1H-indol-1-yl)acetamide nitrate
These compounds share the core structure but differ in their counterions, which can influence their solubility, stability, and biological activity
Properties
CAS No. |
2639425-70-8 |
---|---|
Molecular Formula |
C19H22ClN3O |
Molecular Weight |
343.9 |
Purity |
91 |
Origin of Product |
United States |
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